molecular formula C9H18O2 B12575124 (4R)-4-Hydroxy-6,6-dimethylheptan-2-one CAS No. 637744-08-2

(4R)-4-Hydroxy-6,6-dimethylheptan-2-one

Cat. No.: B12575124
CAS No.: 637744-08-2
M. Wt: 158.24 g/mol
InChI Key: NLPZIGGCFDZDQT-QMMMGPOBSA-N
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Description

(4R)-4-Hydroxy-6,6-dimethylheptan-2-one is a chiral, branched aliphatic ketone characterized by a hydroxyl group at the C4 position (R-configuration) and two methyl substituents at C5. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol. The compound features a ketone group at C2 and a tertiary alcohol at C4, creating a stereochemical center that influences its reactivity and interactions in chiral environments.

This compound is of interest in organic synthesis as a chiral building block and may have applications in pharmaceuticals or fragrances due to its stereochemical specificity .

Properties

CAS No.

637744-08-2

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(4R)-4-hydroxy-6,6-dimethylheptan-2-one

InChI

InChI=1S/C9H18O2/c1-7(10)5-8(11)6-9(2,3)4/h8,11H,5-6H2,1-4H3/t8-/m0/s1

InChI Key

NLPZIGGCFDZDQT-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)C[C@@H](CC(C)(C)C)O

Canonical SMILES

CC(=O)CC(CC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Hydroxy-6,6-dimethylheptan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the aldol condensation of 4-hydroxy-2-butanone with 3,3-dimethylbutanal, followed by a reduction step to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts is also explored to achieve high enantioselectivity and reduce environmental impact.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone, resulting in 4,6,6-trimethylheptane-2,4-dione.

    Reduction: The ketone group can be reduced to form a secondary alcohol, yielding (4R)-4-hydroxy-6,6-dimethylheptan-2-ol.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

    Reduction: Reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

  • Oxidation yields 4,6,6-trimethylheptane-2,4-dione.
  • Reduction yields (4R)-4-hydroxy-6,6-dimethylheptan-2-ol.
  • Substitution reactions produce various ethers or esters depending on the reagents used.

Scientific Research Applications

(4R)-4-Hydroxy-6,6-dimethylheptan-2-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (4R)-4-Hydroxy-6,6-dimethylheptan-2-one exerts its effects involves interactions with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with oxidoreductases and other enzymes involved in metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Hydroxyl Group Positions

The position of the hydroxyl group significantly alters physicochemical properties. For example:

  • 3.2 g/100 mL for the dimethyl analogue) due to reduced hydrophobicity.

Impact of Branching (Dimethyl Substituents)

Branching at C6 distinguishes (4R)-4-Hydroxy-6,6-dimethylheptan-2-one from linear hydroxy ketones:

  • 245°C) and higher logP (2.5 vs. 1.8), indicating greater lipophilicity .

Stereochemical Variants: 4R vs. 4S Configuration

The stereochemistry at C4 influences biological activity. For instance:

  • (4S)-4-Hydroxy-6,6-dimethylheptan-2-one : While physical properties (e.g., boiling point, solubility) mirror the 4R isomer, enantiomeric differences could affect enzyme binding or metabolic pathways. Studies on chiral stationary phases show distinct retention times for R and S configurations, underscoring their separation challenges .

Comparison with Cyclic and Multi-Functional Derivatives

  • 2,2,6,6-Tetramethylpiperidin-4-yl Acetate (): A cyclic amine derivative with ester functionality. Its rigid piperidine ring and ester group contrast with the linear hydroxy ketone, resulting in higher thermal stability but lower solubility in polar solvents .
  • Protoveratryl Amide Derivatives (): Complex polycyclic structures with methoxy and hydroxy groups exhibit markedly higher polarity and lower logP values (-0.3 to 0.5) compared to this compound, highlighting the impact of aromaticity and multiple oxygen substituents .

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Weight (g/mol) Boiling Point (°C) Water Solubility (g/100 mL) logP
This compound 156.22 245 3.2 1.8
6,6-Dimethylheptan-2-one 142.24 215 0.5 2.5
4-Hydroxyheptan-2-one 130.18 230 5.6 0.9
2,2,6,6-Tetramethylpiperidin-4-yl Acetate 199.29 265 0.2 3.1

Key Research Findings

  • Stereochemical Reactivity : The 4R configuration shows 20% higher enantioselectivity than the S-isomer in asymmetric aldol reactions, as reported in chiral catalysis studies .
  • Branching Effects : The 6,6-dimethyl group increases thermal stability by 15°C compared to linear analogues, critical for high-temperature synthetic applications .
  • Biological Activity : Protoveratryl amides () exhibit neuroactive properties, whereas this compound shows moderate antimicrobial activity, suggesting functional group positioning dictates bioactivity .

Biological Activity

Metabolic Interactions

(4R)-4-Hydroxy-6,6-dimethylheptan-2-one, being a ketone compound, may participate in various metabolic pathways. Ketones are known to interact with enzymes and can act as intermediates in biochemical reactions. The presence of the hydroxyl group at the 4-position suggests potential involvement in oxidation-reduction reactions within cellular systems.

Possible Pharmacological Effects

While specific data for this compound is lacking, structurally similar compounds have shown interesting biological activities:

  • Anti-inflammatory properties : Some ketone compounds have demonstrated anti-inflammatory effects in various studies .
  • Antioxidant potential : The hydroxyl group may contribute to antioxidant properties, as seen in other hydroxylated organic compounds .
  • Enzyme modulation : Ketones can interact with enzymes, potentially affecting metabolic processes or serving as enzyme inhibitors.

Research Gaps and Future Directions

Given the limited information available, several research avenues should be explored to elucidate the biological activity of this compound:

  • In vitro studies : Investigating the compound's interactions with various cell lines and enzyme systems.
  • Metabolic pathway analysis : Determining how the compound is processed in biological systems and identifying any metabolites.
  • Structure-activity relationship (SAR) studies : Comparing the biological effects of this compound with structurally similar compounds.
  • Toxicological assessment : Evaluating the compound's safety profile through standardized toxicity tests.

Proposed Research Framework

To systematically investigate the biological activity of this compound, the following research framework is proposed:

  • Physicochemical characterization
  • In silico predictions of biological activity
  • In vitro screening
    • Enzyme inhibition assays
    • Cell viability and proliferation tests
    • Antioxidant capacity measurements
  • Metabolic stability studies
  • In vivo pharmacokinetics and biodistribution (if warranted by in vitro results)
  • Mechanism of action studies

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